Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine
Description
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine is a secondary amine featuring a methyl-substituted phenyl group and a pyridin-3-yl moiety attached to a central methylene group. Its molecular formula is C₁₅H₁₈N₂, with a molecular weight of 226.32 g/mol (inferred from structurally similar compounds in ). The compound is structurally characterized by:
- An ethyl group bonded to the nitrogen atom.
- A 4-methylphenyl (para-methylbenzyl) group and a pyridin-3-yl group attached to the methylene carbon.
This compound is primarily utilized in research settings as a heterocyclic building block, particularly in medicinal chemistry for synthesizing ligands or bioactive molecules targeting neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
N-[(4-methylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-17-15(14-5-4-10-16-11-14)13-8-6-12(2)7-9-13/h4-11,15,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBNKMZAVLMOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine typically involves the reaction of 4-methylbenzyl chloride with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ethylamine to form the final product .
Industrial Production Methods: This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine but differ in substituents, heteroatoms, or aromatic systems. Key comparisons are summarized below:
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine (CAS 1153290-71-1)
- Molecular Formula : C₁₆H₂₀N₂
- Molecular Weight : 240.34 g/mol
- Key Differences :
- A 4-ethylphenyl group replaces the 4-methylphenyl group.
- Higher molecular weight and hydrophobicity due to the ethyl substituent.
- Predicted Properties :
1-(4-Methoxyphenyl)ethylamine (CAS 626216-09-9)
- Molecular Formula : C₁₅H₁₈N₂O
- Molecular Weight : 242.32 g/mol
- Key Differences: A methoxy group replaces the methyl group on the phenyl ring.
- Applications : Likely used in drug discovery for its electron-donating methoxy group, which can enhance binding affinity to target proteins .
1-Benzothiophen-3-yl(pyridin-3-yl)methylamine (CAS 1154227-93-6)
- Molecular Formula : C₁₆H₁₆N₂S
- Molecular Weight : 268.38 g/mol
- Key Differences :
- A benzothiophene moiety replaces the 4-methylphenyl group.
- The sulfur atom in benzothiophene enhances π-π stacking interactions and alters electronic properties.
(2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine (CAS 1153744-84-3)
- Molecular Formula : C₁₆H₁₈N₂O
- Molecular Weight : 254.33 g/mol
- Key Differences :
- A dihydrobenzofuran group replaces the 4-methylphenyl group.
- The oxygen atom in benzofuran increases polarity and metabolic stability.
- Applications: Potential use in central nervous system (CNS) drug development due to benzofuran’s prevalence in neuroactive compounds .
Structural and Property Analysis
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| This compound | C₁₅H₁₈N₂ | 226.32 | Baseline (4-methylphenyl) |
| Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine | C₁₆H₂₀N₂ | 240.34 | 4-Ethylphenyl |
| 1-(4-Methoxyphenyl)ethylamine | C₁₅H₁₈N₂O | 242.32 | 4-Methoxyphenyl |
| 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine | C₁₆H₁₆N₂S | 268.38 | Benzothiophene |
| (2,3-Dihydrobenzofuran-5-yl)(pyridin-3-yl)methylamine | C₁₆H₁₈N₂O | 254.33 | Dihydrobenzofuran |
Table 2: Predicted Physicochemical Properties
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine (1153290-71-1) | 366.0±32.0 | 1.012±0.06 | 7.67±0.19 |
| This compound* | ~350–360 (est.) | ~1.00 (est.) | ~7.5–8.0 (est.) |
*Properties estimated based on structural similarity to and .
Research and Application Insights
- Bioactivity: Pyridine-containing amines are frequently investigated for their affinity to nicotinic acetylcholine receptors (nAChRs) or monoamine transporters .
- Safety and Handling: Limited data exist for the target compound, but analogous secondary amines generally require handling under inert conditions due to air sensitivity .
Biological Activity
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyridine ring and a 4-methylphenyl group attached to an ethylamine moiety. This structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.
This compound exerts its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various cellular responses. The exact pathways involved may vary depending on the biological context and specific applications of the compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing potential as an antibacterial agent. The compound's mechanism in this regard may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. Studies suggest that it can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The cytotoxicity observed in these studies is attributed to the compound's ability to disrupt microtubule dynamics, leading to impaired mitotic processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[(4-methylphenyl)(pyridin-3-yl)methyl]amine | Similar amine structure | Antimicrobial |
| Ethyl[(4-chlorophenyl)(pyridin-3-yl)methyl]amine | Chlorine substitution | Antiproliferative |
| Ethyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine | Different pyridine position | Varies in potency |
This table highlights how minor structural variations can significantly affect biological activity, underscoring the importance of structure-activity relationships in drug design.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed potent antibacterial activity, comparable to established antibiotics like linezolid .
- Anticancer Research : In a study focusing on glioblastoma cells, this compound was found to induce significant cytotoxic effects at low concentrations (IC50 < 10 µM), suggesting its potential utility in cancer therapy .
- Mechanistic Insights : Research indicated that the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation could be critical for its antiproliferative effects. This was corroborated by flow cytometry analyses revealing increased apoptotic cell populations upon treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
